5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-(2,5-Dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 2,5-dimethylbenzyl group at position 5 and a 4-ethoxyphenyl group at position 2.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-4-28-20-9-7-18(8-10-20)21-14-22-23(27)25(11-12-26(22)24-21)15-19-13-16(2)5-6-17(19)3/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUDZZPYEQYGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. Finally, the pyrazole intermediate undergoes a cyclization reaction with a suitable reagent, such as 2-chloropyrazine, to form the desired pyrazolopyrazine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reaction setups and stringent quality control measures. Solvent selection, reaction temperature, and purification methods such as recrystallization or chromatography are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazolopyrazines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazinone core with substituents that potentially enhance its biological activity. The molecular formula is , indicating the presence of nitrogen and oxygen atoms that are characteristic of heterocyclic compounds. The structural characteristics of this compound contribute to its solubility and biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. A study highlighted the potential of these compounds as antitumor scaffolds, suggesting that modifications to the pyrazinone core can lead to enhanced efficacy against various cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease progression. Enzymatic inhibition studies reveal that compounds like 5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can interact with targets such as kinases and phosphatases, which are vital for cellular signaling pathways. This interaction can be pivotal in developing new therapeutic agents aimed at diseases characterized by dysregulated enzyme activity .
Study 1: Antitumor Potential
A comprehensive study evaluated the anticancer activities of various pyrazolo derivatives. The findings indicated that certain modifications to the pyrazolo structure significantly increased their cytotoxicity against breast cancer cells. The study utilized cell viability assays and molecular docking techniques to elucidate the mechanism of action .
Study 2: Enzyme Interaction Studies
In another investigation focused on enzymatic inhibition, researchers synthesized several derivatives of pyrazolo compounds and tested their inhibitory effects on specific kinases associated with cancer progression. The results showed promising inhibitory activity for some derivatives, suggesting potential therapeutic applications in oncology .
Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Parameters
Table 3: Hypothesized Activities Based on Structural Analogs
- Kinase Inhibition : Fluorinated pyrazolo[1,5-a]pyrimidines in demonstrate TRK kinase inhibitory activity, suggesting the target compound’s ethoxyphenyl group could modulate selectivity .
- Antimicrobial Potential: Analogous N-acyl hydrazones () show efficacy against wheat赤霉菌, implying that the dimethylbenzyl group might enhance antifungal properties .
Biological Activity
5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has been recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazinone core with various substituents that influence its solubility and biological interactions. The presence of the dimethylbenzyl and ethoxyphenyl groups may enhance its reactivity and biological efficacy.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets such as enzymes and receptors. Pyrazolo derivatives have shown potential in inhibiting key pathways involved in inflammation and cancer progression. For instance, similar compounds have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. A notable study found that certain pyrazole derivatives selectively inhibited cancer cell lines with mutated p53 genes, suggesting a targeted approach to cancer therapy .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been linked to its ability to inhibit COX enzymes. A study involving various pyrazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against COX-2, indicating their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities of Pyrazolo Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| T3 | COX-2 Inhibition | 0.781 | |
| T5 | COX-2 Inhibition | 0.781 | |
| T6 | Anticancer (HepG2) | Active | |
| T2 | Anticancer (A549) | Active |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A series of pyrazolo derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Compounds exhibiting structural similarities to this compound were found to induce significant cytotoxic effects in A549 lung cancer cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In a study assessing the anti-inflammatory properties of pyrazole derivatives, it was found that compounds with similar structures effectively inhibited COX-2 activity. The selectivity index for these compounds indicated a promising therapeutic window for treating inflammatory diseases without significantly affecting COX-1 activity.
Q & A
Advanced Question
- Molecular docking (AutoDock Vina, Glide) : Predict binding modes to targets like VEGFR2 or MMP9, using crystal structures (PDB IDs: 3WZE, 1GKD) .
- *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
- Molecular Dynamics (MD) simulations (AMBER) : Evaluate conformational stability in solvated systems (e.g., water/DPPC bilayers) over 100-ns trajectories .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the pyrazinone carbonyl) for scaffold optimization .
What are the challenges in achieving regioselective functionalization of the pyrazolo[1,5-a]pyrazine scaffold, and how can they be methodologically addressed?
Advanced Question
Regioselectivity is hindered by the scaffold’s symmetry and competing reactive sites. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., amides) to functionalize specific positions .
- Protecting groups : Temporarily block the 4-keto group during alkylation to prevent side reactions .
- Microwave-assisted synthesis : Enhance reaction rates and selectivity (e.g., 80°C, 30 min vs. 6-hour reflux) .
- HPLC-guided fractionation : Separate regioisomers using C18 columns (ACN/H₂O gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
